3-(Dimethoxyphosphoryl)propanoic acid
Overview
Description
3-(Dimethoxyphosphoryl)propanoic acid is a phosphonate compound known for its unique chemical structure and biological activity. It is often used in various fields of research due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxyphosphoryl)propanoic acid typically involves the esterification of propanoic acid with dimethyl phosphite. The reaction is usually carried out under acidic conditions to facilitate the formation of the phosphonate ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where propanoic acid is reacted with dimethyl phosphite in the presence of a catalyst to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethoxyphosphoryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
3-(Dimethoxyphosphoryl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphonate compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethoxyphosphoryl)propanoic acid involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
- Trimethyl 3-phosphonopropionate
- Trimethyl (2-carboxyethyl)phosphonate
Comparison: 3-(Dimethoxyphosphoryl)propanoic acid is unique due to its specific phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and a broader range of applications in both research and industry .
Properties
IUPAC Name |
3-dimethoxyphosphorylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJRQUJJIIBKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378697 | |
Record name | 3-(Dimethoxyphosphoryl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30337-09-8 | |
Record name | 3-(Dimethoxyphosphoryl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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